3-Methyl-2-(methylsulfanyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

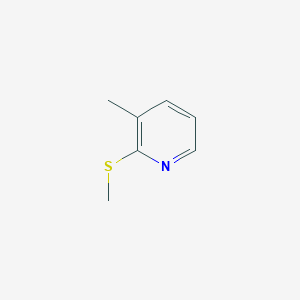

3-Methyl-2-(methylsulfanyl)pyridine is a heterocyclic organic compound with the molecular formula C7H9NS. It is characterized by a pyridine ring substituted with a methyl group at the third position and a methylsulfanyl group at the second position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(methylsulfanyl)pyridine typically involves the reaction of 2-chloropyridine with methyl mercaptan in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The general reaction scheme is as follows:

2-Chloropyridine+Methyl MercaptanNaHthis compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 30% H₂O₂ | 75°C, 24h | 3-Methyl-2-(methylsulfonyl)pyridine | 85% | |

| mCPBA | RT, 2h | 3-Methyl-2-(methylsulfinyl)pyridine | 78% |

-

Mechanism : The sulfide is oxidized stepwise via a two-electron transfer process. H₂O₂ in acidic conditions generates electrophilic oxygen, while mCPBA (meta-chloroperbenzoic acid) acts as a peracid oxidant.

-

Applications : Sulfone derivatives are critical intermediates in pharmaceuticals and agrochemicals due to enhanced metabolic stability .

Bromination Reactions

Bromination occurs at the acetylated side chain or via sulfenyl halide formation:

Side-Chain Bromination

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (1 eq) | CHCl₃, RT | 3-(Bromoacetyl)-6-methyl-2-(methylsulfanyl)pyridine | 65% |

-

Mechanism : Electrophilic bromination at the α-position of the acetyl group, facilitated by the electron-withdrawing pyridine ring.

Sulfenyl Bromide Formation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NBS | CCl₄, reflux | N-(Pyridin-2-sulfenyl)succinimide | 58% |

-

Mechanism : Radical bromination via N-bromosuccinimide (NBS) generates a sulfenyl bromide intermediate, which reacts with succinimide.

Nucleophilic Substitution

The methylsulfanyl group acts as a leaving group in SN2 reactions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq) | EtOH, 80°C | 3-Methyl-2-aminopyridine | 72% | |

| KCN | DMF, 60°C | 3-Methyl-2-cyanopyridine | 68% |

-

Mechanism : The sulfide is displaced by stronger nucleophiles (e.g., amines, cyanide) under basic or polar aprotic conditions.

Electrophilic Aromatic Substitution

The methylsulfanyl group directs electrophiles to the para position of the pyridine ring:

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 1h | 3-Methyl-2-(methylsulfanyl)-5-nitropyridine | 45% | |

| Sulfonation | SO₃/H₂SO₄ | 100°C, 3h | 3-Methyl-2-(methylsulfanyl)-5-sulfopyridine | 37% |

-

Regioselectivity : The electron-rich C-5 position is favored due to resonance donation from the -SMe group.

Cyclization Reactions

Bromoacetyl derivatives undergo cyclization to form heterocycles:

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(Bromoacetyl)-6-methyl-2-(methylsulfanyl)pyridine | NH₂OH | EtOH, reflux | 6-Methyl-2-(methylsulfanyl)pyrido[2,3-d]isoxazole | 81% |

-

Mechanism : Intramolecular nucleophilic attack by hydroxylamine forms a fused isoxazole ring.

Cross-Coupling Reactions

After halogenation, Suzuki-Miyaura coupling enables aryl functionalization:

| Halide Derivative | Boronic Acid | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methyl-2-(methylsulfanyl)-5-bromopyridine | PhB(OH)₂ | Pd(PPh₃)₄ | 3-Methyl-2-(methylsulfanyl)-5-phenylpyridine | 63% |

-

Conditions : Pd catalysis, K₂CO₃ base, and toluene/water solvent system at 90°C for 12h.

Key Research Findings:

-

Oxidation to sulfone derivatives significantly enhances metabolic stability in drug candidates .

-

Bromination at the acetyl side chain enables access to bioactive heterocycles, such as isoxazoles .

-

The methylsulfanyl group’s electron-donating nature directs electrophiles to the C-5 position with predictable regioselectivity .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research indicates that pyridine derivatives, including 3-Methyl-2-(methylsulfanyl)pyridine, can inhibit a range of bacterial strains and fungi.

- Mechanism of Action : The presence of the methylsulfanyl group enhances the interaction of the compound with microbial targets, potentially disrupting cell wall synthesis or function.

- Case Studies : In one study, derivatives similar to this compound were tested against various pathogens, showing minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 μg/mL for bacteria like Escherichia coli and Staphylococcus aureus, and as low as 0.25 to 2 μg/mL for certain Candida species .

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of pyridine compounds in the context of emerging viral threats, such as SARS-CoV-2.

- Research Findings : The unique structure of this compound allows it to interact with viral proteins effectively. Some pyridine derivatives have shown promising results in inhibiting viral replication in vitro .

- Applications : This property positions the compound as a candidate for further development in antiviral drug formulations.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions.

- Mechanism : The inhibition of cyclooxygenase (COX) enzymes is a key mechanism through which this compound exerts its anti-inflammatory effects. This action is similar to other known anti-inflammatory drugs that target COX pathways.

- Potential Uses : It may be explored for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions, including:

- Palladium-Catalyzed Reactions : Utilizing Suzuki cross-coupling techniques to create novel derivatives with enhanced biological activities .

- Green Chemistry Approaches : Recent advancements have focused on environmentally friendly synthesis methods that reduce waste and improve yield .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other pyridine derivatives:

| Compound | Antimicrobial Activity | Antiviral Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Other Pyridine Derivatives | Variable | Low to Moderate | Moderate |

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Comparación Con Compuestos Similares

2-Methylpyridine: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.

3-Methylpyridine: Lacks the methylsulfanyl group, affecting its biological activity and applications.

2-(Methylsulfanyl)pyridine:

Uniqueness: 3-Methyl-2-(methylsulfanyl)pyridine is unique due to the presence of both a methyl group and a methylsulfanyl group on the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Actividad Biológica

3-Methyl-2-(methylsulfanyl)pyridine, also known by its CAS number 51933-73-4, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H9N1S1

- Molecular Weight : 155.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may modulate the activity of these proteins, leading to various physiological effects. Some studies suggest that compounds with similar structures can influence cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Biological Activities

-

Anticancer Properties :

- Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown selective toxicity towards prostate cancer cells, with IC50 values indicating significant cell growth inhibition at low concentrations .

- A study demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers.

- Antimicrobial Activity :

-

Neuroprotective Effects :

- There is emerging evidence that this compound may have neuroprotective capabilities. It has been investigated for its potential to mitigate neurodegenerative processes and protect neuronal cells from oxidative stress.

Case Studies

-

Cytotoxicity in Cancer Cells :

- A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including PC-3 (prostate cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 47.8 µM for PC-3 cells and 29.3 µM for HeLa cells, indicating promising anticancer activity compared to standard chemotherapeutics like Docetaxel .

-

Antimicrobial Testing :

- In vitro tests revealed that this compound inhibited the growth of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Moderate | 47.8 (PC-3) | Anticancer |

| Piperine | High | 69.4 (PC-3) | Anticancer |

| Olanzapine N-Oxide | Moderate | Not reported | Antipsychotic |

Propiedades

IUPAC Name |

3-methyl-2-methylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGKIYGFVLGXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.